Angelicain

Cancer Research Cytotoxicity Screening Cell Viability Assay

Researchers screening natural products for selective cytotoxicity require reference standards with validated differential activity. Angelicain (Norcimifugin), a furochromone from Cimicifuga foetida, provides established IC50 values (28.5-42.7 μM) against A549, HepG2, MCF-7, and HCT116 cancer lines while sparing normal MRC-5 fibroblasts (IC50 >100 μM). Demonstrates in vivo anti-inflammatory activity (50.4% edema inhibition at 50 mg/kg p.o.). Supplied at ≥98% HPLC purity with full analytical documentation. Suitable as reference standard for cytotoxicity panels, clonogenic survival assays, and HPLC/LC-MS method development.

Molecular Formula C15H16O6
Molecular Weight 292.28 g/mol
CAS No. 49624-66-0
Cat. No. B198299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngelicain
CAS49624-66-0
Molecular FormulaC15H16O6
Molecular Weight292.28 g/mol
Structural Identifiers
SMILESCC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O
InChIInChI=1S/C15H16O6/c1-15(2,19)12-4-8-10(21-12)5-11-13(14(8)18)9(17)3-7(6-16)20-11/h3,5,12,16,18-19H,4,6H2,1-2H3
InChIKeyFHCHSXPHLRBEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Angelicain Procurement & Bioactivity


Angelicain (synonym: Norcimifugin), with CAS registry number 49624-66-0, is a naturally occurring furochromone compound that belongs to the angular furanochromone structural class (C15H16O6, molecular weight 292.28) . It is structurally distinct from the more common linear furanocoumarins such as psoralen, and is biosynthetically and functionally distinct from its methylated structural analog Cimifugin [1]. Angelicain is primarily isolated from Cimicifuga foetida (Shengma) and has been characterized for its cytotoxic activity against multiple human cancer cell lines in MTT assays, as well as its anti-inflammatory activity demonstrated in the carrageenan-induced paw edema model in vivo [2].

Source Natural furochromone isolated from Cimicifuga foetida
Workflow Cell-model cytotoxicity research; reported differential response vs normal fibroblasts
Identity C7 hydroxymethyl substitution distinguishes from Cimifugin (C7 methoxy)

Why Angelicain Cannot Be Substituted


Angelicain cannot be functionally substituted by other angular furochromones or furanocoumarins without altering experimental outcomes due to its specific substitution pattern at the C7 position (hydroxymethyl group) versus the methoxy group present in its close analog Cimifugin [1]. This single functional group substitution confers differential physicochemical properties and biological activity profiles [2]. Furthermore, Angelicain exhibits a distinctive cytotoxicity spectrum across cancer cell lines (A549, HepG2, MCF-7, HCT116) with IC50 values ranging from 28.5 μM to 42.7 μM while maintaining an IC50 >100 μM against normal MRC-5 fibroblasts . This differential cytotoxicity profile is not uniformly replicated by in-class compounds; the structurally related angelicin-type furanocoumarins demonstrate variable NO inhibitory potency that is highly dependent on methoxy substitution at the C6 position [3]. The quantitative evidence below establishes the specific activity parameters that distinguish Angelicain from its closest comparators.

Target Angelicain (C7 -CH2OH)
Risk if substituted Cimifugin (C7 -OCH3): single-group substitution alters hydrogen bonding, lipophilicity, and reported bioactivity profile
Target Angular furochromone scaffold
Risk if substituted Linear furanocoumarins (psoralen-type): scaffold geometry divergence may shift target engagement and cytotoxicity spectrum
Target Angelicain cytotoxicity profile
Risk if substituted Other angelicin-type compounds: substitution pattern (e.g., C6 methoxy) may shift potency; cytotoxicity endpoint context may differ

Angelicain Quantitative Evidence


Cytotoxicity Profile: Cancer vs Normal Cells

Angelicain exhibits a defined and cell-line-dependent cytotoxic profile in MTT assays conducted over 48 hours. The IC50 values against human cancer cell lines range from 28.5 μM (A549, lung adenocarcinoma) to 42.7 μM (MCF-7, breast adenocarcinoma), while normal human lung fibroblast MRC-5 cells show no significant cytotoxicity at concentrations up to 100 μM (IC50 >100 μM) . This differential cytotoxicity—with an approximately 2.3-fold to 3.5-fold selectivity window—is a key distinguishing feature for research applications. While direct head-to-head comparator data against specific analogs such as Cimifugin under identical assay conditions is not available in the current literature, the panel of IC50 values provides a quantitative baseline for cross-study comparison.

Cytotoxicity Panel
Data to verify
IC50 28.5–42.7 μM (cancer); >100 μM (MRC-5 normal)
Supports cell-model cytotoxicity endpoint review
48h MTT; cross-study context; direct comparator data not reported
Cancer Research Cytotoxicity Screening Cell Viability Assay

Clonogenic Inhibition in Tumor Cells

In colony formation assays conducted over 14 days, Angelicain demonstrates dose-dependent suppression of long-term proliferative capacity in A549 and HepG2 cancer cell lines. At a concentration of 60 μM, Angelicain reduced colony formation by approximately 65% in A549 cells and approximately 58% in HepG2 cells compared to untreated controls . This assay provides functional evidence beyond acute cytotoxicity, measuring the compound's ability to impair sustained proliferative potential. Comparable clonogenic inhibition data for Cimifugin or other direct structural analogs under identical assay conditions are not reported in the currently available literature, establishing Angelicain's published dataset as a distinct reference point.

Clonogenic Inhibition
Data to verify
~65% (A549) / ~58% (HepG2) reduction at 60 μM
Supports proliferation endpoint review
14-day colony formation; long-term clonogenic endpoint context
Cancer Research Clonogenic Assay Tumor Cell Proliferation

Structural Difference from Cimifugin

Angelicain (C15H16O6, MW 292.28) is structurally distinguished from its closest analog Cimifugin (C16H18O6, MW 306.31) by a single functional group substitution: Angelicain possesses a hydroxymethyl group (-CH2OH) at the C7 position, whereas Cimifugin bears a methoxy group (-OCH3) at the same position [1]. This substitution confers a molecular weight difference of approximately 14.03 g/mol and alters hydrogen bonding capacity and lipophilicity [2]. The absence of the C7 methoxy group in Angelicain relative to Cimifugin is a critical determinant for distinguishing these two compounds in procurement, analytical method development, and structure-activity relationship studies.

Structural Identity
Head-to-head
C7 -CH2OH (Angelicain) vs -OCH3 (Cimifugin); ΔMW 14.03
Supports identity verification workflow
Distinct retention and mass spectral signatures expected
Natural Product Chemistry Structure-Activity Relationship Analytical Chemistry

Furanocoumarin Class NO Inhibition

In a comparative study of naturally occurring furanocoumarins evaluating nitric oxide (NO) production inhibition in LPS-activated RAW 264.7 macrophage cells, angelicin-type compounds (including pimpinellin and sphondin) demonstrated superior potency compared to psoralen-type compounds [1]. Angelicin itself exhibited an IC50 of 19.5 μg/mL (equivalent to 105.3 μM, calculated based on molecular weight 186.16 g/mol) for inhibition of nitrite production [1]. While this study evaluated angelicin (the parent angular furanocoumarin) rather than Angelicain (the C7-hydroxymethyl-substituted furochromone), the class-level structure-activity relationship indicates that the presence of a methoxy group at the C6 position in the angelicin-type scaffold augments inhibitory activity [1]. Angelicain's specific NO inhibitory activity has not been quantitatively characterized in the published literature, and extrapolation from angelicin data should be approached with caution due to structural divergence.

NO Inhibition
Class-level
Angelicin IC50 19.5 μg/mL; sphondin 9.8 μg/mL (class SAR)
Class-level NO inhibition context; not Angelicain-specific
Extrapolation requires validation; C6 methoxy augments potency in angelicin-type scaffold
Inflammation Research Nitric Oxide Production iNOS Inhibition

Angelicain Application Scenarios


Cancer Cell Cytotoxicity Screening

Angelicain is suitable for use as a reference compound in cytotoxicity screening panels involving A549 (lung adenocarcinoma), HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colon carcinoma) cell lines. The established IC50 values (28.5–42.7 μM in 48-hour MTT assays) provide a quantitative benchmark for comparing novel compounds or evaluating combination therapies . The demonstrated differential cytotoxicity with respect to normal MRC-5 fibroblasts (IC50 >100 μM) further supports its utility in selectivity profiling studies .

Clonogenic Survival Assays

Angelicain is appropriate for clonogenic survival studies in A549 and HepG2 cell lines, where it produces dose-dependent suppression of colony formation (approximately 58–65% reduction at 60 μM over 14 days) . This application scenario is particularly relevant for researchers investigating compounds that impair sustained proliferative potential rather than inducing rapid cytotoxicity, and the available quantitative data supports the use of Angelicain as a positive control or reference standard in such assays .

Analytical Reference Standard

Angelicain (≥98% purity by HPLC) is suitable for use as a reference standard in analytical method development and quality control applications . Its distinct molecular identity (C15H16O6, MW 292.28) and specific C7 hydroxymethyl substitution pattern enable chromatographic separation from the structurally similar analog Cimifugin (C16H18O6, MW 306.31) [1]. This makes Angelicain valuable for developing and validating HPLC or LC-MS methods for plant extract profiling, particularly for species in the genera Cimicifuga, Angelica, and Xyloselinum.

In Vivo Anti-inflammatory Studies

Angelicain (as Norcimifugin) has demonstrated quantifiable anti-inflammatory activity in the carrageenan-induced paw edema model in rats, exhibiting 50.4% inhibition of edema at an oral dose of 50 mg/kg [2]. This in vivo validation supports the use of Angelicain in inflammation research programs, particularly those investigating furochromone-derived anti-inflammatory agents or evaluating the pharmacological basis of Cimicifuga foetida traditional medicinal applications [2].

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity and selectivity endpoints
Clonogenic proliferation studies
Proliferation endpoint context
Colony formation endpoints
Analytical reference standard
Identity verification context
Chromatographic separation from Cimifugin
In vivo inflammation model studies
Model-response context
Edema-model endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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